(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a thiophene group via a methanone bridge
Mechanism of Action
Benzimidazole derivatives
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Piperidine derivatives
Piperidine is a heterocyclic organic compound and is a part of many pharmaceuticals and alkaloids. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are known to interact with proteins and enzymes, which makes them an important synthetic fragment for designing drugs .
Biochemical Analysis
Biochemical Properties
The benzimidazole nucleus of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound could have a broad range of effects on various types of cells and cellular processes.
Molecular Mechanism
The benzimidazole nucleus is known to interact with proteins and enzymes, suggesting that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with thiophene-2-carboxylic acid or its derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in applications like electronics or photonics.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone: Features a benzofuran ring.
Uniqueness
The uniqueness of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone lies in its combination of the benzimidazole, piperidine, and thiophene moieties. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential pharmacological activities set it apart from similar compounds.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(15-6-3-11-22-15)20-9-7-12(8-10-20)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREZOOBYLEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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